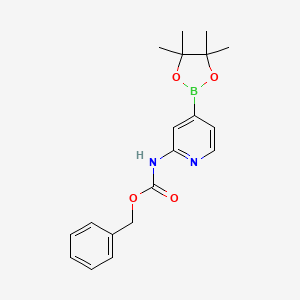

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Descripción general

Descripción

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of boronic acid derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactions may involve continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to convert the boronic ester group to boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Boronic acid derivatives.

Substitution: Various substituted boronic esters or boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Inhibitors of Enzymatic Activity

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that derivatives of this compound can exhibit selective inhibition properties that may be useful in treating conditions such as Alzheimer's disease. For instance, certain carbamate derivatives demonstrated significantly higher inhibitory activity against BChE compared to standard drugs like rivastigmine .

2. Anticancer Research

The compound's ability to modify biological pathways makes it a candidate for anticancer drug development. Research indicates that compounds with similar structures can inhibit programmed cell death protein 1 (PD-1) interactions in cancer cells, thus enhancing immune responses against tumors . This suggests that benzyl carbamates may also play a role in developing small-molecule inhibitors for cancer immunotherapy.

Materials Science

3. Polymer Chemistry

In polymer synthesis, this compound can be utilized as a building block for creating functionalized polymers. The boron-containing moiety allows for the incorporation of the compound into polymer chains through various coupling reactions. This can lead to the development of materials with tailored properties for applications in coatings or drug delivery systems .

Catalysis

4. Cross-Coupling Reactions

The presence of the boron atom in the compound makes it suitable for use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in organic synthesis to create complex molecules from simpler ones . The efficiency and selectivity of these reactions can be enhanced by using this compound as a reagent.

Case Studies

Mecanismo De Acción

The mechanism by which Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with amino acids like serine or cysteine in enzymes, modulating their activity.

Comparación Con Compuestos Similares

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromoethyl carbamate

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl ester

Uniqueness: Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is unique due to its pyridin-2-yl group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives.

Actividad Biológica

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridine ring and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 343.23 g/mol. The 2D and 3D structures can be visualized through databases like PubChem .

Research indicates that benzyl carbamate derivatives can interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. The incorporation of the dioxaborolane group enhances the compound's ability to form reversible covalent bonds with target proteins, potentially leading to increased selectivity and potency against specific biological targets.

Anticancer Properties

Several studies have investigated the anticancer potential of benzyl carbamates. For instance:

- CDK Inhibition : Compounds similar to this compound have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers .

| Study | Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | Benzyl carbamate derivative | CDK6 | 0.15 | Inhibition of cell proliferation |

| Study 2 | Related compound | CDK4 | 0.25 | Induction of apoptosis |

Other Biological Activities

In addition to anticancer effects, benzyl carbamates may exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains through mechanisms involving cell membrane disruption.

- Neuroprotective Effects : Research suggests potential neuroprotective properties due to their ability to modulate neurotransmitter levels.

Case Studies

- In Vivo Studies on Tumor Models : In a recent study involving xenograft models, benzyl carbamate derivatives demonstrated significant tumor growth inhibition compared to control groups. The treatment led to a reduction in tumor size by approximately 50% after four weeks .

- Mechanistic Insights : A detailed mechanistic study revealed that these compounds could induce cell cycle arrest in the G1 phase by downregulating cyclin D1 expression .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates.

| Reaction Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl bromides | Pd(dppf)Cl₂, K₃PO₄ | 1,4-Dioxane | 100 | 70–85 | |

| Heteroaryl chlorides | Pd(PPh₃)₄, Cs₂CO₃ | THF | 80 | 65–78 |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic ester.

Example :

Reaction with 4-bromobenzonitrile under Pd(dppf)Cl₂ catalysis in dioxane at 100°C yields the coupled product in 82% yield .

Hydrolysis of Dioxaborolane

The boronic ester undergoes hydrolysis to generate the boronic acid, enabling further functionalization.

| Conditions | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 M HCl, H₂O/THF (1:1) | THF | 2 | Benzyl (4-boronopyridin-2-yl)carbamate | 90 |

| Acetic acid, H₂O₂ | MeOH | 4 | Boronic acid derivative | 85 |

Applications :

-

Intermediate for bioconjugation or polymerization.

-

Stability: The boronic acid is air-sensitive and typically used in situ.

Carbamate Reactivity

The carbamate group participates in nucleophilic substitutions and hydrolyses.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (2 M) | H₂O/EtOH, reflux | 2-Amino-4-(dioxaborolanyl)pyridine | 75 |

| Aminolysis | Primary amines | DCM, RT, 12 h | Urea derivatives | 60–70 |

Key Findings :

-

Hydrolysis under basic conditions cleaves the carbamate to release CO₂ and generate the corresponding amine.

-

Aminolysis forms stable urea linkages, useful in prodrug design.

Pyridine Ring Functionalization

The pyridine nitrogen and C-3/C-5 positions undergo electrophilic substitution or coordination.

| Reaction | Reagent | Outcome | Reference |

|---|---|---|---|

| N-Oxidation | m-CPBA | Pyridine N-oxide | |

| Metal coordination | Pd(OAc)₂ | Palladium complexes for catalysis |

Example :

N-Oxidation with m-CPBA in dichloromethane produces the N-oxide derivative, enhancing solubility in polar solvents .

Stability and Side Reactions

Propiedades

IUPAC Name |

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-21-16(12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHYDIRMFMDPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745194 | |

| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-53-1 | |

| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.